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Compound of Interest

Compound Name: Cy7 diacid

Cat. No.: B12322769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core absorption and

emission spectral properties of Cy7 diacid, a near-infrared (NIR) cyanine dye. This document

is intended for researchers, scientists, and drug development professionals who utilize

fluorescent molecules in their work. The guide details the quantitative spectral characteristics,

experimental protocols for their determination, and visual representations of the underlying

photophysical processes and experimental workflows.

Core Spectral and Photophysical Properties of Cy7
Diacid
Cy7 diacid is a water-soluble, bifunctional near-infrared (NIR) dye that is widely used in

various biological and biomedical research applications, including in vivo imaging, fluorescence

microscopy, and as a molecular probe for labeling proteins and nucleic acids.[1][2] Its strong

absorbance and emission in the NIR region make it particularly suitable for deep-tissue imaging

with minimal background autofluorescence.[2]

The key spectral and photophysical parameters of Cy7 diacid are summarized in the table

below. It is important to note that while the absorption and emission maxima are relatively

stable, the fluorescence quantum yield is highly dependent on the dye's immediate

environment, including solvent viscosity and the presence of quenchers.[3]
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Parameter Value Unit Notes

Absorption Maximum

(λmax)
~750 nm

The peak wavelength

at which the dye

absorbs light.

Emission Maximum

(λem)
~773 - 779 nm

The peak wavelength

of the emitted

fluorescence. Varies

slightly between

sources.[1]

Molar Extinction

Coefficient (ε)
199,000 - 240,600 M⁻¹cm⁻¹

A measure of how

strongly the dye

absorbs light at a

given wavelength.

Fluorescence

Quantum Yield (Φf)
~0.3 -

Represents the

efficiency of the

fluorescence process.

This value is highly

sensitive to the local

environment.

Stokes Shift ~23 - 29 nm

The difference

between the

absorption and

emission maxima.

Solubility Good -
Soluble in water, DMF,

and DMSO.

Storage -20°C in the dark -

Should be desiccated

and protected from

prolonged exposure to

light.

Experimental Protocols
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Accurate characterization of the spectral properties of Cy7 diacid is crucial for its effective use

in quantitative assays. The following sections provide detailed methodologies for key

experiments.

Measurement of Absorption Spectrum
The absorption spectrum of Cy7 diacid can be determined using a UV-Vis spectrophotometer.

Materials:

Cy7 diacid

Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Solution Preparation: Prepare a stock solution of Cy7 diacid in the chosen solvent. From the

stock solution, prepare a dilution with an absorbance value between 0.1 and 1.0 at the

expected absorption maximum to ensure linearity.

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as

per the manufacturer's instructions.

Blank Measurement: Fill a quartz cuvette with the solvent used to dissolve the Cy7 diacid.

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be

subtracted from the sample spectrum to correct for solvent absorbance.

Sample Measurement: Rinse the cuvette with the Cy7 diacid solution and then fill it with the

sample solution. Place the cuvette in the spectrophotometer and record the absorption

spectrum over the desired wavelength range (e.g., 600-850 nm).

Data Analysis: The resulting spectrum will show the absorbance of Cy7 diacid as a function

of wavelength. The wavelength at which the highest absorbance is recorded is the

absorption maximum (λmax). The molar extinction coefficient (ε) can be calculated using the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12322769?utm_src=pdf-body
https://www.benchchem.com/product/b12322769?utm_src=pdf-body
https://www.benchchem.com/product/b12322769?utm_src=pdf-body
https://www.benchchem.com/product/b12322769?utm_src=pdf-body
https://www.benchchem.com/product/b12322769?utm_src=pdf-body
https://www.benchchem.com/product/b12322769?utm_src=pdf-body
https://www.benchchem.com/product/b12322769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12322769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration

of the dye, and l is the path length of the cuvette.

Measurement of Emission Spectrum
The emission spectrum of Cy7 diacid is measured using a spectrofluorometer.

Materials:

Cy7 diacid solution (prepared as for absorbance measurement)

Spectrofluorometer

Fluorescence cuvettes (1 cm path length)

Procedure:

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source

(e.g., Xenon lamp) to stabilize.

Excitation Wavelength Selection: Set the excitation monochromator to the absorption

maximum (λmax) of Cy7 diacid (approximately 750 nm).

Emission Scan: Scan the emission monochromator over a wavelength range that includes

the expected emission peak (e.g., 760-850 nm).

Data Acquisition: Record the fluorescence intensity as a function of the emission wavelength.

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the

emission maximum (λem). The resulting plot is the fluorescence emission spectrum.

Determination of Fluorescence Quantum Yield
(Comparative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. The

comparative method, which involves comparing the fluorescence of the sample to a standard

with a known quantum yield, is a widely used and reliable technique.
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Materials:

Cy7 diacid (test sample)

A fluorescent standard with a known quantum yield in the same spectral region (e.g.,

Indocyanine Green in DMSO)

Solvent compatible with both the sample and the standard

UV-Vis spectrophotometer

Spectrofluorometer

Cuvettes

Procedure:

Solution Preparation: Prepare a series of dilutions of both the Cy7 diacid and the fluorescent

standard in the same solvent. The concentrations should be adjusted to yield a range of

absorbance values between 0.02 and 0.1 at the excitation wavelength.

Absorbance Measurement: For each solution, measure the absorbance at the chosen

excitation wavelength using a UV-Vis spectrophotometer.

Fluorescence Measurement: For each solution, measure the fluorescence emission

spectrum using a spectrofluorometer, ensuring the excitation wavelength is the same as that

used for the absorbance measurements.

Data Analysis:

Integrate the area under the corrected fluorescence emission spectrum for each solution.

Plot the integrated fluorescence intensity versus the absorbance for both the Cy7 diacid
and the standard.

Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std)

and the test sample (Grad_test).
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Quantum Yield Calculation: The quantum yield of the Cy7 diacid (Φf_test) can be calculated

using the following equation:

Φf_test = Φf_std * (Grad_test / Grad_std) * (n_test² / n_std²)

Where:

Φf_std is the known quantum yield of the standard.

Grad_test and Grad_std are the gradients from the plots of integrated fluorescence

intensity versus absorbance.

n_test and n_std are the refractive indices of the solvents used for the test sample and the

standard, respectively (if the same solvent is used, this term is equal to 1).

Visualizing Photophysical Processes and
Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key

concepts and procedures discussed in this guide.
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Caption: Jablonski diagram illustrating the electronic and vibrational transitions involved in

fluorescence.
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Caption: Experimental workflow for the spectral characterization of Cy7 diacid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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